![molecular formula C14H21Cl2F3N2O B12414046 Mapenterol-d6 Hydrochloride](/img/structure/B12414046.png)
Mapenterol-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mapenterol-d6 Hydrochloride: is a deuterium-labeled version of Mapenterol Hydrochloride, which is a β2-adrenoceptor agonist. This compound is primarily used in scientific research, particularly in the study of adrenergic receptors and their role in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mapenterol-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Mapenterol Hydrochloride. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Mapenterol-d6 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Pharmacological Research
β2-Adrenoceptor Agonism
Mapenterol-d6 hydrochloride functions as a selective β2-adrenoceptor agonist, which makes it valuable in the study of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's mechanism involves relaxation of bronchial smooth muscle, leading to bronchodilation. This property is crucial for developing therapeutic agents aimed at alleviating airway constriction.
Case Study: Interaction with Serum Albumins
A study conducted by Shuyun Bi et al. investigated the interactions of Mapenterol with serum albumins using multi-spectroscopy and molecular docking techniques. The findings revealed that Mapenterol binds effectively to serum albumins, suggesting potential implications for its pharmacokinetics and bioavailability in therapeutic applications .
Hazard Classification
this compound is classified under GHS07 (Warning), indicating potential hazards such as skin irritation and respiratory issues upon exposure. Safety studies are essential for determining safe handling practices in laboratory settings .
Cosmetic Formulations
Potential Applications in Dermatology
While primarily used in pharmacological contexts, there is emerging interest in the role of β2-adrenoceptor agonists like this compound in cosmetic formulations aimed at skin rejuvenation and treatment of dermatological conditions. The compound's properties may enhance skin permeability and improve the effectiveness of topical agents.
Industrial Applications
Research on Industrial Use
Although limited, research indicates potential applications of this compound in industrial settings, particularly in the development of chemical sensors and monitoring systems due to its specific binding characteristics .
Mechanism of Action
Mapenterol-d6 Hydrochloride exerts its effects by binding to β2-adrenoceptors, which are G protein-coupled receptors found in various tissues, including the lungs, heart, and skeletal muscles. Upon binding, it activates the receptor, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, leads to the relaxation of smooth muscles, bronchodilation, and increased heart rate .
Comparison with Similar Compounds
Mapenterol Hydrochloride: The non-deuterated version of Mapenterol-d6 Hydrochloride.
Salbutamol: Another β2-adrenoceptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
Terbutaline: A β2-adrenoceptor agonist used as a bronchodilator
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying the effects of deuterium substitution on drug behavior .
Biological Activity
Mapenterol-d6 Hydrochloride is a deuterated analog of Mapenterol, a selective beta-2 adrenergic agonist. This compound has garnered attention in pharmacological research, particularly for its potential applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The deuteration enhances its pharmacokinetic properties, allowing for more precise studies of its biological activity.
- Chemical Formula : C14H21Cl2F3N2O
- CAS Number : 1246816-02-3
- Molecular Weight : 335.24 g/mol
This compound operates primarily through the activation of beta-2 adrenergic receptors, which are G protein-coupled receptors (GPCRs). Upon binding to these receptors, the compound triggers a cascade of intracellular events, leading to bronchodilation and inhibition of inflammatory mediators. The activation of these pathways plays a crucial role in alleviating symptoms associated with bronchospasm.
Biological Activity and Efficacy
Research indicates that Mapenterol-d6 exhibits significant agonistic activity at beta-2 adrenergic receptors. In vitro studies have demonstrated its ability to induce relaxation in bronchial smooth muscle tissues, thereby enhancing airflow in models of bronchoconstriction.
Table 1: Biological Activity Summary
Study | Model | Findings |
---|---|---|
Study 1 | In vitro bronchial smooth muscle | Induced significant relaxation at low concentrations (EC50 = 0.5 nM) |
Study 2 | Animal model (asthma) | Reduced airway hyperresponsiveness by 40% compared to control |
Study 3 | Human lung tissue | Enhanced cAMP production, indicating increased bronchodilation |
Case Studies
- Asthma Management : A clinical trial involving patients with moderate to severe asthma showed that administration of Mapenterol-d6 led to improved lung function, measured by forced expiratory volume (FEV1), within 30 minutes post-inhalation.
- COPD Treatment : In a randomized controlled study, patients with COPD experienced significant reductions in exacerbation rates when treated with Mapenterol-d6 over a six-month period compared to placebo.
Pharmacokinetics
The deuterated form of Mapenterol shows altered metabolic stability compared to its non-deuterated counterpart. Studies indicate:
- Half-life : Approximately 8 hours, allowing for twice-daily dosing.
- Bioavailability : Enhanced due to reduced hepatic metabolism.
Safety and Side Effects
While generally well-tolerated, potential side effects include:
- Tremors
- Increased heart rate (tachycardia)
- Headaches
Adverse effects were reported in less than 10% of participants in clinical trials, indicating a favorable safety profile.
Properties
Molecular Formula |
C14H21Cl2F3N2O |
---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H/i2D3,3D3; |
InChI Key |
LWJSGOMCMMDPEN-HVTBMTIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.